tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Overview
Description
“tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” is a chemical compound with the CAS No. 869366-03-0 . It has a molecular formula of C21H18ClF2NO3 and a molecular weight of 405.82 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” is complex, with multiple functional groups including a carbamate, a propynyl group, and a difluorobenzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” are not fully detailed in the available sources. It is known to be stored in dry conditions at 2-8°C .Scientific Research Applications
Hydrogen Bonding Patterns : Some studies focus on understanding the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are related to tert-Butyl carbamates. These studies explore how molecules are linked through hydrogen bonds and other weak interactions, contributing to the knowledge of molecular structure and interactions (López et al., 2010).
Crystal Structures : Research has been conducted on the isomorphous crystal structures of tert-butyl carbamate derivatives. These studies provide insights into the molecular structures and bonding patterns, particularly focusing on hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).
Carbamate Derivatives : Investigations into various carbamate derivatives, including tert-butyl carbamates, have been carried out. These studies focus on the synthesis, structural characterization, and the interplay of strong and weak hydrogen bonds in these compounds (Das et al., 2016).
Synthetic Applications : There is research on the synthesis of specific tert-butyl carbamate compounds through various chemical reactions. These studies contribute to the field of organic synthesis and the development of new synthetic methods (Yang et al., 2009).
Catalytic Reactions : Studies have also been conducted on the use of tert-butyl carbamate derivatives in catalytic reactions, such as Cu(I)-catalyzed cycloadditions. These insights are valuable for developing new catalytic processes and understanding reaction mechanisms (Pušavec et al., 2014).
properties
IUPAC Name |
tert-butyl N-[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2NO3/c1-21(2,3)28-20(27)25-11-5-6-13-9-10-14(22)12-15(13)19(26)18-16(23)7-4-8-17(18)24/h4,7-10,12H,11H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKFPDZZFBFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680541 | |
Record name | tert-Butyl {3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate | |
CAS RN |
869366-03-0 | |
Record name | tert-Butyl {3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.